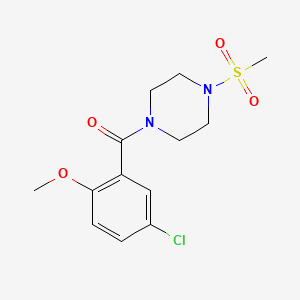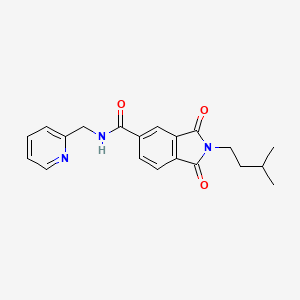![molecular formula C10H10N4S B4754587 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B4754587.png)
3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine
Vue d'ensemble
Description
3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine, also known as TST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TST is a heterocyclic compound that consists of a triazole and thiazine ring system. It has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.
Biochemical and Physiological Effects:
3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth by interfering with DNA replication and transcription. 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to protect against oxidative stress-induced neuronal damage by reducing ROS levels and increasing antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine in lab experiments is its high potency and selectivity against bacterial strains and cancer cells. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine. One potential avenue of research is the development of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine derivatives with increased potency and selectivity against bacterial strains and cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to determine the safety and toxicity of 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine in vivo, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been extensively studied for its potential applications in scientific research. It has been shown to have significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
3-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-6-14-9(8-2-4-11-5-3-8)12-13-10(14)15-7-1/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSVNKPFQUSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4754535.png)
![3-[(4-fluorobenzyl)thio]-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4754540.png)

![ethyl 5-[({3-[2-(acetylamino)phenyl]-2-quinoxalinyl}oxy)methyl]-2-furoate](/img/structure/B4754550.png)
![1-ethyl-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4754556.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4754571.png)
![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4754574.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4754597.png)
![5-methyl-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754600.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4754605.png)
![4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4754615.png)